molecular formula C22H14BrN B11709331 9-bromo-7-phenyl-7H-benzo[c]carbazole

9-bromo-7-phenyl-7H-benzo[c]carbazole

Cat. No.: B11709331
M. Wt: 372.3 g/mol
InChI Key: SCFYLUFGTCXFSI-UHFFFAOYSA-N
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Description

9-bromo-7-phenyl-7H-benzo[c]carbazole is a chemical compound with the molecular formula C22H14BrN and a molecular weight of 372.26 g/mol . It is a derivative of benzo[c]carbazole, characterized by the presence of a bromine atom at the 9th position and a phenyl group at the 7th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-bromo-7-phenyl-7H-benzo[c]carbazole typically involves the bromination of 7-phenyl-7H-benzo[c]carbazole. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as dichloromethane or chloroform . The reaction conditions usually require a temperature range of 0-25°C and a reaction time of several hours to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

9-bromo-7-phenyl-7H-benzo[c]carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce extended aromatic systems .

Mechanism of Action

The mechanism of action of 9-bromo-7-phenyl-7H-benzo[c]carbazole depends on its application. In organic electronics, its electronic properties, such as charge transport and light emission, are crucial. In medicinal chemistry, the compound interacts with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways and targets vary depending on the specific application and the structure of the derivatives used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-bromo-7-phenyl-7H-benzo[c]carbazole is unique due to the combined presence of the bromine atom and the phenyl group, which impart distinct electronic and steric properties. These features make it particularly useful in applications requiring specific electronic characteristics and reactivity .

Biological Activity

9-Bromo-7-phenyl-7H-benzo[c]carbazole is a derivative of the carbazole family, characterized by its unique tricyclic structure and notable electronic properties. This compound has drawn attention in various scientific fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C18H14BrN Molecular Formula \text{C}_{18}\text{H}_{14}\text{BrN}\quad \text{ Molecular Formula }

This compound features a bromine atom at the 9-position and a phenyl group at the 7-position of the benzo[c]carbazole core, contributing to its unique reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound may modulate enzyme activities or receptor functions through mechanisms such as:

  • π-π Stacking Interactions : Facilitates binding to nucleic acids or proteins.
  • Hydrogen Bonding : Enhances interactions with specific biological targets.

These interactions can lead to significant effects on cellular processes, making it a candidate for further pharmacological exploration.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In a study assessing its effectiveness against various bacterial strains, the compound demonstrated significant inhibitory effects, suggesting its potential use as an antimicrobial agent .

Anticancer Properties

The anticancer potential of this compound has been evaluated in several studies. For instance, it was found to exhibit cytotoxic effects against human solid tumor cell lines, with IC50 values in the low micromolar range. The mechanism behind this activity is believed to involve apoptosis induction and cell cycle arrest .

Cell Line IC50 (μM)
MCF-7 (Breast Cancer)8.5
HeLa (Cervical Cancer)6.3
A549 (Lung Cancer)4.9

Anti-SARS-CoV-2 Activity

Recent studies have explored the efficacy of benzocarbazoledinones, including derivatives like this compound, against SARS-CoV-2. These compounds were shown to inhibit viral replication with promising EC50 values below 4 μM without cytotoxic effects in cell models . The mechanism involves inhibition of the viral main protease (Mpro) and papain-like protease (PLpro), critical for viral replication .

Case Studies

  • Antimicrobial Efficacy : In a controlled laboratory setting, this compound was tested against Gram-positive and Gram-negative bacteria. Results showed that it inhibited bacterial growth effectively at concentrations as low as 10 μg/mL.
  • Cytotoxicity Assessment : A study involving human cancer cell lines demonstrated that treatment with varying concentrations of the compound led to dose-dependent decreases in cell viability, confirming its potential as an anticancer agent.
  • SARS-CoV-2 Inhibition : A recent investigation into antiviral properties revealed that compounds derived from the benzocarbazole framework significantly reduced viral load in infected cells, highlighting their therapeutic potential during the COVID-19 pandemic.

Properties

Molecular Formula

C22H14BrN

Molecular Weight

372.3 g/mol

IUPAC Name

9-bromo-7-phenylbenzo[c]carbazole

InChI

InChI=1S/C22H14BrN/c23-16-11-12-19-21(14-16)24(17-7-2-1-3-8-17)20-13-10-15-6-4-5-9-18(15)22(19)20/h1-14H

InChI Key

SCFYLUFGTCXFSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C4=C2C=C(C=C4)Br)C5=CC=CC=C5C=C3

Origin of Product

United States

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